N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine
Overview
Description
N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine is a synthetic organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two 4-methylphenyl groups and a sulfanyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur or a sulfur-containing reagent.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiophene ring with a thiol or disulfide compound under appropriate conditions.
Attachment of the 4-Methylphenyl Groups: The 4-methylphenyl groups can be attached to the nitrogen atom through a nucleophilic substitution reaction using 4-methylphenyl halides or other suitable derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of sulfur-containing biomolecules.
Medicine: The compound’s unique structure may offer potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules and elicit specific biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple heterocyclic compound containing a sulfur atom in a five-membered ring.
Benzothiophene: A fused ring system consisting of a benzene ring and a thiophene ring.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness
N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to the presence of two 4-methylphenyl groups and a sulfanyl group attached to the thiophene ring. This structural feature distinguishes it from other thiophene derivatives and may confer specific properties and applications.
Properties
IUPAC Name |
N-(4-methylphenyl)-N-(4-methylphenyl)sulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S2/c1-14-3-7-16(8-4-14)19(17-11-12-23(20,21)13-17)22-18-9-5-15(2)6-10-18/h3-12,17H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWCLHIQSWZPPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)SC3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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